molecular formula C8H21NSi B12559678 2-Aminopentane, mono-TMS CAS No. 143017-73-6

2-Aminopentane, mono-TMS

Cat. No.: B12559678
CAS No.: 143017-73-6
M. Wt: 159.34 g/mol
InChI Key: LIUKNXQPWOASFD-UHFFFAOYSA-N
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Description

2-Aminopentane, mono-TMS is a chemical compound with the molecular formula C8H21NSi and a molecular weight of 159.3445 . It is a derivative of 2-aminopentane, where the amino group is protected by a trimethylsilyl (TMS) group. This compound is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentane, mono-TMS typically involves the reaction of 2-aminopentane with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:

2-Aminopentane+TMSCl2-Aminopentane, mono-TMS+HCl\text{2-Aminopentane} + \text{TMSCl} \rightarrow \text{this compound} + \text{HCl} 2-Aminopentane+TMSCl→2-Aminopentane, mono-TMS+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentane, mono-TMS undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like hydrochloric acid (HCl) or other silylating agents can be used to replace the TMS group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines depending on the reagent used.

Scientific Research Applications

2-Aminopentane, mono-TMS is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and imines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminopentane, mono-TMS involves the interaction of the amino group with various molecular targets. The TMS group serves as a protective group, allowing selective reactions at the amino site. The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopentane: The parent compound without the TMS group.

    2-Aminobutane: A shorter-chain analog.

    2-Aminohexane: A longer-chain analog.

Uniqueness

2-Aminopentane, mono-TMS is unique due to the presence of the TMS group, which provides steric protection and enhances the compound’s stability. This makes it particularly useful in synthetic chemistry where selective reactions are required.

Properties

CAS No.

143017-73-6

Molecular Formula

C8H21NSi

Molecular Weight

159.34 g/mol

IUPAC Name

N-trimethylsilylpentan-2-amine

InChI

InChI=1S/C8H21NSi/c1-6-7-8(2)9-10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

LIUKNXQPWOASFD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N[Si](C)(C)C

Origin of Product

United States

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